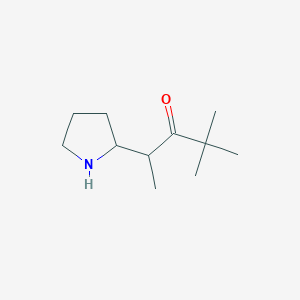

2,2-Dimethyl-4-(pyrrolidin-2-yl)pentan-3-one

Description

Properties

Molecular Formula |

C11H21NO |

|---|---|

Molecular Weight |

183.29 g/mol |

IUPAC Name |

2,2-dimethyl-4-pyrrolidin-2-ylpentan-3-one |

InChI |

InChI=1S/C11H21NO/c1-8(9-6-5-7-12-9)10(13)11(2,3)4/h8-9,12H,5-7H2,1-4H3 |

InChI Key |

DWUOEECMRIZYSX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCCN1)C(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies for Pyrrolidine-Substituted Pentanones

The synthesis of 2-substituted pyrrolidines such as 2,2-Dimethyl-4-(pyrrolidin-2-yl)pentan-3-one generally involves two main approaches:

- Chemical synthesis via multi-step organic reactions , often starting from ketones, amines, or halogenated precursors.

- Biocatalytic asymmetric synthesis , employing enzymes such as transaminases to achieve chiral purity.

Multi-Step Chemical Synthesis Approaches

Synthesis via Aminoketone Intermediates

One reported approach involves the condensation of amines with diketones or ketoesters, followed by cyclization to form the pyrrolidine ring. For example, the reaction of 3-pentanone derivatives with 2-aminobutanoic acid or related amines can produce pyrrolidine-substituted ketones in a multi-step sequence with moderate to good yields (up to ~40%) over four to six steps. These steps typically include:

- Formation of amino ketone intermediates

- Cyclization to pyrrolidine rings

- Functional group modifications to introduce the 2,2-dimethyl substitution

A representative synthesis from 2-aminobutanoic acid, 3-pentanone, and dimethyl fumarate was reported to afford related pyrrolidine derivatives with an overall yield exceeding previous literature values, demonstrating the viability of this approach for structurally similar compounds.

Pyrrole and Pyrrolidine Ring Formation via Multicomponent Reactions

Another synthetic route involves multicomponent reactions combining phenacyl bromides, diketones such as pentane-2,4-dione, and amines in aqueous media using catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO). This method efficiently produces substituted pyrroles which can be further transformed into pyrrolidine derivatives. The reaction mechanism involves:

- Formation of unsaturated amino ketone intermediates

- Quaternary salt formation with phenacyl bromide and DABCO

- Intramolecular cyclization and dehydration to yield the pyrrole ring

This environmentally friendly method operates under mild conditions (60°C, aqueous medium) and yields pure products after simple extraction and column chromatography.

Asymmetric Biocatalytic Synthesis

Recent advances have demonstrated the use of transaminase enzymes for the asymmetric synthesis of 2-substituted pyrrolidines starting from commercially available ω-chloroketones. This biocatalytic approach offers:

- High enantiomeric excess (>99.5% ee)

- Analytical yields up to 90%

- Access to both enantiomers by selecting appropriate transaminases

- Mild reaction conditions without heavy metals

The process involves enzymatic transamination of ω-chloroketones to form chiral amines, which cyclize to form the pyrrolidine ring. This method has been successfully applied to synthesize chiral pyrrolidines on preparative scales with isolated yields around 84%.

Comparative Data Table of Preparation Methods

| Method Type | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Enantiomeric Excess (ee) | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Multi-step chemical synthesis | 2-Aminobutanoic acid, 3-pentanone, dimethyl fumarate | Standard organic reagents | Multi-step, moderate temp | ~40% overall | Not specified | Established route, accessible reagents | Multi-step, moderate yield |

| Multicomponent reaction | Phenacyl bromide, pentane-2,4-dione, amine | DABCO catalyst | 60°C, aqueous medium | Moderate to high | Not specified | Eco-friendly, simple work-up | Limited to pyrrole intermediates |

| Biocatalytic asymmetric synthesis | ω-Chloroketones | Transaminases | Mild, enzymatic | Up to 90% | >99.5% | High chiral purity, mild conditions | Requires enzyme optimization |

Detailed Experimental Notes and Mechanistic Insights

Multi-step synthesis often requires careful control of reaction conditions to optimize cyclization and substitution steps. The use of commercially available ketones and amines facilitates scalability.

DABCO-catalyzed multicomponent reactions proceed via initial formation of amino ketone intermediates, followed by quaternary ammonium salt formation and intramolecular cyclization. This mechanism has been supported by spectroscopic characterization (NMR, MS, IR) of intermediates and products.

Transaminase-mediated synthesis exploits enzyme stereoselectivity to produce enantiomerically enriched pyrrolidines. Reaction optimization includes enzyme loading, reaction time, and substrate stability considerations. Isolation of products can be achieved by precipitation with tosic acid.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-4-(pyrrolidin-2-yl)pentan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-4-(pyrrolidin-2-yl)pentan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(pyrrolidin-2-yl)pentan-3-one involves its interaction with specific molecular targets. The pyrrolidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways in the body, leading to its observed effects .

Comparison with Similar Compounds

Pentan-3-one (C₅H₁₀O)

- Structural Differences : Lacks branching and heterocyclic substituents.

- Physicochemical Properties :

- Solubility : Higher logP (-0.38) due to linear structure and absence of polar groups, making it more hydrophobic than the target compound .

- Reactivity : Used in pyrogallol[4]arene synthesis but exhibits steric limitations in condensation reactions. Yields are low (e.g., 15–20%) due to its linear structure and reduced steric bulk compared to branched analogues .

- Chemical Tests : Distinguishable from methyl ketones (e.g., pentan-2-one) via the iodoform test, which is negative for pentan-3-one .

4,4-Dimethyl-2-pentanone (C₇H₁₄O)

- Structural Differences : Positional isomer with dimethyl groups at the 4-position instead of 2-position.

- Physicochemical Properties: Boiling Point: Higher than pentan-3-one (≈145°C vs. 102°C) due to increased branching.

Perfluoro(2-methyl-3-pentanone) (C₆F₁₂O)

- Structural Differences : Fully fluorinated backbone, replacing hydrogen atoms with fluorine.

- Physicochemical Properties: Volatility: Extremely low (boiling point ≈ 49°C) due to fluorine’s electronegativity and strong intermolecular forces.

(2S)-2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one Dihydrochloride

- Structural Differences: Contains additional amino and dimethylamino groups, forming a hydrochloride salt.

- Physicochemical Properties :

Key Comparative Data Table

Biological Activity

2,2-Dimethyl-4-(pyrrolidin-2-yl)pentan-3-one, a synthetic compound belonging to the category of pyrrolidine derivatives, has garnered attention in recent years due to its potential biological activities. Its unique structure, characterized by a pentanone backbone with a pyrrolidine moiety, suggests significant interactions with various biological systems, particularly in relation to neurotransmitter modulation.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 181.28 g/mol. The compound's structure includes two methyl groups at the 2-position and a pyrrolidine ring at the 4-position, which are crucial for its biological activity.

Research indicates that this compound interacts primarily with neurotransmitter systems, notably affecting dopamine and norepinephrine pathways. This interaction suggests potential applications in treating conditions such as Attention Deficit Hyperactivity Disorder (ADHD) and other cognitive disorders. The compound may act as a modulator of neurotransmitter receptors, influencing various signaling pathways within the central nervous system (CNS) .

Neurotransmitter Interaction

Studies have shown that this compound exhibits notable binding affinity to dopamine and norepinephrine transporters. This affinity implies that the compound could enhance the availability of these neurotransmitters in the synaptic cleft, leading to increased dopaminergic and noradrenergic signaling .

Psychoactive Properties

The compound's psychoactive properties have been documented, indicating its potential as a stimulant. It has been studied for its effects on locomotor activity and cognitive enhancement in animal models. Notably, its structural similarity to other psychoactive substances raises concerns regarding abuse potential .

In Vivo Studies

In vivo studies involving animal models have demonstrated that administration of this compound can lead to increased locomotor activity and enhanced cognitive function. These effects are attributed to its action on dopaminergic pathways .

Comparative Studies

Comparative studies with structurally similar compounds have highlighted the unique pharmacological profile of this compound. For instance:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,2-Dimethyl-4-(piperidin-2-yl)pentan-3-one | Similar pentanone structure with piperidine | Different receptor interactions compared to pyrrolidine |

| 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | Contains a phenyl group instead of methyl groups | Notable for stimulant properties |

| 4,4-Dimethyl-1-(pyrrolidin-2-yl)pentan-3-one | Variation in methyl group positioning | Potentially different pharmacological profile |

These comparisons illustrate how minor structural variations can significantly impact biological activity and receptor interactions .

Pharmacokinetics

Research into the pharmacokinetics of this compound indicates rapid absorption and distribution within biological systems. Metabolic studies suggest that it undergoes oxidation to form carboxylic acids and ketones, which may influence its overall efficacy and safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.